N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide
Overview
Description
N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions typically involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide has several scientific research applications. In medicinal chemistry, thiophene derivatives are known for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This compound may also be used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, it can serve as a corrosion inhibitor in industrial chemistry .
Mechanism of Action
The mechanism of action of N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide can be compared with other similar compounds such as N-(4-methoxyphenyl)-thiophene-2-carboxamide and N-(3-hydroxyphenyl)thiophene-2-carboxamide . These compounds share the thiophene ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[3-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18(20-13-14-6-2-1-3-7-14)15-8-4-9-16(12-15)21-19(23)17-10-5-11-24-17/h1-12H,13H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMCRBJMFJZSTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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